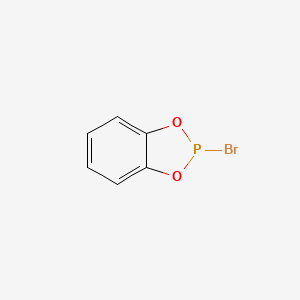

2-Bromo-1,3,2-benzodioxaphosphole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,2-benzodioxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIZXKBPVIKGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317015 | |

| Record name | 2-bromo-1,3,2-benzodioxaphosphole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-02-6 | |

| Record name | NSC310108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1,3,2-benzodioxaphosphole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-PHENYLENE PHOSPHOROBROMIDITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,3,2 Benzodioxaphosphole and Analogous Cyclic Halophosphites

Approaches Involving Catechol and Brominating Reagents

The most direct and common method for the preparation of 2-Bromo-1,3,2-benzodioxaphosphole involves the reaction of catechol with phosphorus tribromide (PBr₃). This reaction is analogous to the synthesis of other 2-halo-1,3,2-dioxaphospholanes and related heterocyclic systems. The reaction proceeds via the nucleophilic attack of the hydroxyl groups of catechol on the phosphorus atom of PBr₃, leading to the formation of the cyclic phosphite (B83602) and hydrogen bromide as a byproduct.

A general representation of this reaction is as follows:

C₆H₄(OH)₂ + PBr₃ → C₆H₄O₂PBr + 2 HBr

Table 1: Reaction Parameters for the Synthesis of 2-Halo-1,3,2-benzodioxa-element Compounds from Catechol

| Starting Material | Reagent | Product | Solvent | Temperature | Yield | Reference |

| Catechol | BBr₃ | 2-Bromo-1,3,2-benzodioxaborole (B1335985) | Dichloromethane (B109758) | -78 °C to rt | 92% | nih.gov |

| Catechol | PCl₃ | 2-Chloro-1,3,2-benzodioxaphosphole | Toluene | Reflux | High | General Method |

Preparation from Related Cyclic Phosphorus Compounds

An alternative strategy for the synthesis of this compound involves the modification of pre-existing cyclic phosphorus compounds. One such approach is the halogen exchange reaction starting from the corresponding chloro-analog, 2-chloro-1,3,2-benzodioxaphosphole. This transformation can be accomplished using various brominating agents, such as magnesium bromide or other metal bromides, in an appropriate solvent.

Another potential route starts from 2-hydro-1,3,2-benzodioxaphosphole (catechol phosphite). This compound can be brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine itself. This method allows for the introduction of the bromine atom at the phosphorus center under relatively mild conditions.

Stereospecific Synthetic Routes and Configuration Retention at Phosphorus

The stereochemistry of reactions at the phosphorus atom in 1,3,2-dioxaphospholane systems is a subject of considerable interest, as it has implications for the synthesis of chiral phosphorus compounds. Nucleophilic substitution reactions at the tetracoordinate phosphorus center in related 2-halo-1,3,2-dioxaphosphorinan-2-thiones have been shown to proceed with either inversion or retention of configuration, depending on the nature of the nucleophile and the leaving group. rsc.org

For instance, reactions of cyclic thiophosphoryl chlorides and bromides with nucleophiles like hydroxide, methoxide, or dimethylamine (B145610) generally proceed with inversion of configuration at the phosphorus atom, consistent with an Sₙ2-type mechanism. nih.gov In contrast, reactions involving less reactive leaving groups may proceed through an addition-elimination mechanism, which can lead to retention of configuration.

While specific studies on the stereospecific synthesis of this compound itself are not extensively detailed, the principles established for analogous systems are applicable. The choice of a chiral catechol derivative as a starting material would lead to the formation of diastereomeric products. The stereochemical outcome of the reaction with the brominating agent would then determine the diastereomeric ratio of the resulting this compound derivatives. The stereoselectivity of such reactions can be influenced by factors such as the solvent, reaction temperature, and the nature of any additives or catalysts used.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 1,3,2 Benzodioxaphosphole

Hydrolytic Stability and Cleavage Mechanisms

Detailed experimental studies on the hydrolytic stability of 2-bromo-1,3,2-benzodioxaphosphole are not extensively documented in publicly available literature. However, the behavior of analogous phosphorus(III) halides provides a framework for understanding its likely reactivity with water. Phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl₃), readily hydrolyze to form phosphorous acid (H₃PO₃) and the corresponding hydrohalic acid. libretexts.org This reactivity is driven by the susceptibility of the P-X bond to nucleophilic attack by water.

For cyclic phosphites, ring strain can influence the rate and mechanism of hydrolysis. The hydrolysis of five-membered cyclic phosphoramides has been shown to be faster than their acyclic or six-membered counterparts, a phenomenon attributed to the release of ring strain upon formation of a pentacoordinate intermediate. rsc.org In the case of this compound, hydrolysis would likely proceed through an initial nucleophilic attack by water on the phosphorus atom. This would lead to the formation of a transient pentacoordinate intermediate or transition state. Subsequent cleavage of the P-Br and P-O bonds would ultimately yield catechol, phosphorous acid, and hydrobromic acid.

The initial step of hydrolysis likely involves the formation of 2-hydroxy-1,3,2-benzodioxaphosphole, also known as ethylene (B1197577) hydrogen phosphite (B83602) in its non-benzannulated form. nih.gov This species is itself susceptible to further hydrolysis, which would cleave the dioxaphosphole ring.

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Product | By-product |

| This compound | Catechol | Phosphorous Acid, Hydrobromic Acid |

This table is based on the general reactivity of phosphorus(III) halides and has not been experimentally confirmed for this specific compound in the available literature.

Reactions Involving Changes in Phosphorus Coordination Number and Oxidation State

This compound, a trivalent phosphorus compound (P(III)), readily undergoes reactions that result in an increase in both its coordination number and oxidation state, typically to a pentavalent state (P(V)).

One such characteristic reaction is oxidative addition. For instance, it reacts with elemental bromine (Br₂) to form the pentacoordinate 2,2,2-tribromo-2,2-dihydro-1,3,2-benzodioxaphosphole. beilstein-journals.org In this reaction, the phosphorus center is oxidized from +3 to +5, and its coordination number increases from three to five.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphonate. beilstein-journals.org While specific examples involving this compound are not readily found, its P(III) nature and the presence of a labile P-Br bond suggest it could participate in Arbuzov-type rearrangements. The reaction is initiated by the nucleophilic attack of the phosphorus on an electrophile, leading to a phosphonium (B103445) intermediate which then rearranges. beilstein-journals.orgdoubtnut.com

Furthermore, this compound can serve as a precursor in the synthesis of other phosphorus compounds. It can be used to prepare other 1,3,2-benzodioxaphosphole derivatives through reactions with nucleophiles that displace the bromide ion. For example, reaction with alcohols would be expected to yield 2-alkoxy-1,3,2-benzodioxaphospholes, and reaction with amines would yield 2-amino-1,3,2-benzodioxaphosphole derivatives. These reactions proceed with retention of the trivalent oxidation state of phosphorus but involve a change in the substituents attached to it.

Table 2: Examples of Reactions Changing Phosphorus Coordination and Oxidation State

| Reactant | Reagent | Product | Change in P Coordination Number | Change in P Oxidation State | Reaction Type |

| This compound | Bromine (Br₂) | 2,2,2-Tribromo-2,2-dihydro-1,3,2-benzodioxaphosphole | 3 to 5 | +3 to +5 | Oxidative Addition beilstein-journals.org |

| Trialkyl phosphite | Alkyl halide | Alkyl phosphonate | 3 to 4 (in product) | +3 to +5 | Michaelis-Arbuzov beilstein-journals.orgdoubtnut.com |

The Michaelis-Arbuzov reaction is included for illustrative purposes of a typical P(III) to P(V) transformation.

Synthesis and Functionalization of 2 Bromo 1,3,2 Benzodioxaphosphole Derivatives

Preparation of Substituted 1,3,2-Benzodioxaphosphole Systems

The synthesis of 2-halo-1,3,2-benzodioxaphospholes, including the bromo derivative, is typically achieved through the reaction of a catechol with a phosphorus trihalide. This method allows for the introduction of various substituents onto the benzene (B151609) ring, thereby tuning the electronic and steric properties of the resulting molecule.

The general approach involves the reaction of a substituted catechol with phosphorus tribromide (PBr₃), often in an inert solvent and sometimes in the presence of a base to scavenge the hydrogen bromide byproduct. The choice of solvent and reaction conditions can influence the yield and purity of the product.

For instance, the reaction of catechol with phosphorus tribromide in a suitable solvent yields the parent 2-Bromo-1,3,2-benzodioxaphosphole. By employing substituted catechols, a library of derivatives can be synthesized. The nature and position of the substituent on the catechol ring can significantly impact the reactivity of the resulting benzodioxaphosphole.

| Substituent on Catechol | Reagent | Product | Reference |

| Unsubstituted | PBr₃ | This compound | General Method |

| 4-tert-Butyl | PBr₃ | 5-tert-Butyl-2-bromo-1,3,2-benzodioxaphosphole | Analogous Synthesis |

| 4,5-Dichloro | PBr₃ | 5,6-Dichloro-2-bromo-1,3,2-benzodioxaphosphole | Analogous Synthesis |

This straightforward synthetic route provides access to a range of this compound derivatives, which serve as key intermediates for further functionalization.

Condensation Reactions to Form Complex Heterocyclic Conjugates

The high reactivity of the phosphorus-bromine bond in this compound makes it an excellent electrophile for reactions with a variety of nucleophiles. Condensation reactions with bis-nucleophiles, such as diols and bisphenols, lead to the formation of complex heterocyclic structures, including spirophosphoranes. These compounds are of interest due to their unique stereochemical properties and potential applications in catalysis and materials science.

The reaction of this compound with a diol, such as ethylene (B1197577) glycol or pinacol, in the presence of a base, results in the formation of a spirophosphorane. The catechol moiety and the diol form the two five-membered rings around the central phosphorus atom.

| Diol/Bis-nucleophile | Product | Heterocyclic System |

| Ethylene Glycol | 1,4,6,9-Tetraoxa-5-phospha(V)spiro[4.4]nonane, 5-(o-phenylenedioxy) | Spirophosphorane |

| Pinacol | 2,2,3,3-Tetramethyl-1,4,6,9-tetraoxa-5-phospha(V)spiro[4.4]nonane, 5-(o-phenylenedioxy) | Spirophosphorane |

| 2,2'-Biphenol | Dibenzo[d,f] nih.govsigmaaldrich.comnih.govdioxaphosphepin, 6-bromo- | Tricyclic phosphonite |

These condensation reactions provide a powerful tool for the construction of intricate three-dimensional structures from simple starting materials, expanding the chemical space of organophosphorus compounds.

Derivatization via Carbon-Phosphorus Bond Formation

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, leading to the synthesis of stable phosphonates, phosphinates, and phosphine (B1218219) oxides. This compound serves as a valuable precursor for such reactions, primarily through the Michaelis-Arbuzov reaction and transition metal-catalyzed cross-coupling reactions.

The Michaelis-Arbuzov reaction is a classic method for forming C-P bonds. In the context of this compound, it is first converted to a 2-alkoxy-1,3,2-benzodioxaphosphole by reaction with an alcohol. This alkoxy derivative then undergoes a Michaelis-Arbuzov reaction with an alkyl halide to yield a 2-alkyl-1,3,2-benzodioxaphosphole-2-oxide, a type of phosphonate.

| Alkoxy-benzodioxaphosphole | Alkyl Halide | Product (Phosphonate) |

| 2-Methoxy-1,3,2-benzodioxaphosphole | Methyl iodide | 2-Methyl-1,3,2-benzodioxaphosphole-2-oxide |

| 2-Ethoxy-1,3,2-benzodioxaphosphole | Ethyl bromide | 2-Ethyl-1,3,2-benzodioxaphosphole-2-oxide |

Furthermore, modern synthetic methodologies, such as palladium or copper-catalyzed cross-coupling reactions, offer alternative routes to C-P bond formation. These methods can be employed to directly couple this compound with various organometallic reagents or terminal alkynes, providing access to a wide array of functionalized benzodioxaphosphole derivatives. For example, a palladium-catalyzed coupling with a terminal alkyne would yield a 2-alkynyl-1,3,2-benzodioxaphosphole.

These derivatization strategies highlight the versatility of this compound as a scaffold for the introduction of carbon-based substituents onto the phosphorus atom, leading to a diverse range of organophosphorus compounds with potential applications in various scientific disciplines.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 1,3,2 Benzodioxaphosphole and Its Adducts

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For 2-Bromo-1,3,2-benzodioxaphosphole, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would provide a complete picture of its molecular framework.

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the benzodioxaphosphole ring. The chemical shifts and coupling patterns of these protons would provide information about their electronic environment and their spatial relationship to each other and to the phosphorus atom. The integration of the signals would confirm the number of protons in each unique chemical environment.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. The aromatic carbons of the benzene (B151609) ring would appear in the downfield region of the spectrum. The carbons directly bonded to the oxygen atoms of the dioxaphosphole ring would have distinct chemical shifts influenced by the electronegativity of the oxygen and the phosphorus atoms.

Phosphorus-31 (³¹P) NMR Characterization

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. A ³¹P NMR spectrum of this compound would exhibit a single resonance, the chemical shift of which is highly sensitive to the electronic environment and coordination of the phosphorus atom. This chemical shift value would be characteristic of a trivalent phosphorus atom bonded to two oxygen atoms and a bromine atom.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals unambiguously. COSY spectra would establish the connectivity between neighboring protons, while HSQC spectra would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the P-O-C linkages, the aromatic C-H and C=C stretching vibrations, and the P-Br bond.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural information.

Crystallographic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed a significant gap in the structural characterization of this compound. Despite its potential utility as a reagent in synthetic chemistry, no definitive structural elucidation by X-ray crystallography for the parent compound or its simple adducts has been publicly reported.

This absence of crystallographic data extends to simple adducts of the title compound. Searches for such derivatives have similarly not yielded any published crystal structures. The lack of this fundamental data hinders a complete understanding of its steric and electronic properties, which are crucial for predicting its reactivity and designing new synthetic applications.

It is important to distinguish this compound from its boron analogue, 2-bromo-1,3,2-benzodioxaborole , for which crystallographic data is available. The difference in the central atom—phosphorus versus boron—results in substantially different chemical and structural characteristics.

Interestingly, crystallographic information does exist for more complex derivatives where the bromine atom on the phosphorus is substituted. For instance, the crystal structure of a tetracarbonyl chromium complex of 2-((2-(dimethylamino)ethyl)methylamino)-1,3,2-benzodioxaphosphole has been determined. In this case, the phosphorus compound acts as a ligand to a transition metal. However, this structure does not provide direct information about the parent bromo-compound.

The absence of X-ray crystallographic data for this compound means that key structural parameters, which would be presented in detailed data tables, are currently unknown. Further research, including the successful crystallization and X-ray diffraction analysis of this compound and its adducts, is necessary to fill this knowledge gap.

Theoretical and Computational Studies on 2 Bromo 1,3,2 Benzodioxaphosphole Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and bonding in molecules like 2-Bromo-1,3,2-benzodioxaphosphole. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds, which are crucial for understanding the molecule's reactivity and properties.

A key approach in this area is Natural Bond Orbital (NBO) analysis. NBO theory allows chemists to translate the complex, delocalized molecular orbitals obtained from quantum calculations into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. This analysis involves a sequence of transformations from the initial atomic orbitals (AOs) to Natural Atomic Orbitals (NAOs), then to Natural Hybrid Orbitals (NHOs), and finally to the Natural Bond Orbitals (NBOs) themselves.

For this compound, NBO analysis would reveal the hybridization of the phosphorus, oxygen, and bromine atoms and the polarization of the P-O and P-Br bonds. The phosphorus atom is expected to exhibit a hybridization state that deviates from simple sp³, reflecting the geometric constraints of the five-membered ring and the electronegativity of the substituents. The P-Br bond, in particular, would be a focus of such studies, with calculations of its polarization and the contribution of atomic orbitals from phosphorus and bromine to the bonding NBO providing insight into its lability.

Furthermore, NBO analysis quantifies donor-acceptor interactions, which are crucial for understanding the molecule's electronic stability. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the case of this compound, significant interactions are expected between the lone pairs on the oxygen atoms and the antibonding orbitals (σ*) of the P-Br and P-O bonds. These hyperconjugative interactions play a vital role in the molecule's structure and reactivity.

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Significance |

| Hyperconjugation | Oxygen lone pair (nO) | P-Br antibonding (σP-Br) | High |

| Hyperconjugation | Oxygen lone pair (nO) | P-O antibonding (σP-O) | Moderate |

| Hyperconjugation | P-O bonding (σP-O) | P-Br antibonding (σ*P-Br) | Low |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate. This information is invaluable for predicting reaction outcomes and designing new synthetic routes.

A common application of computational modeling is the study of nucleophilic substitution at the phosphorus center. The P-Br bond in this compound is a prime site for such reactions. Theoretical calculations can be used to compare the energy profiles of different possible mechanisms, such as an associative mechanism involving a pentacoordinate intermediate or a dissociative mechanism proceeding through a phosphocation. The calculated energy barriers for these pathways would indicate the most likely route for the reaction to take.

For instance, the reaction with an alcohol (ROH) to form a phosphate (B84403) ester could be modeled. DFT calculations would be employed to optimize the geometries of the reactants, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. These studies can also elucidate the role of solvents in the reaction by incorporating solvent models into the calculations.

| Reaction Step | Description | Key Computational Data |

| Reactant Complex | Formation of a complex between this compound and the nucleophile | Geometry, Binding Energy |

| Transition State | The highest energy point along the reaction coordinate, where bonds are breaking and forming | Geometry, Activation Energy (ΔG‡) |

| Intermediate (if any) | A stable species formed during the reaction | Geometry, Relative Energy |

| Product Complex | Formation of a complex between the product and the leaving group | Geometry, Reaction Energy (ΔG) |

Analysis of Stereoelectronic Effects and Conformational Preferences

The rigid benzodioxaphosphole ring system imposes significant constraints on the possible conformations of the molecule. However, subtle conformational preferences can still arise due to stereoelectronic effects. These effects describe the influence of the spatial arrangement of orbitals on the molecule's stability and reactivity.

A key stereoelectronic interaction in systems related to this compound is the anomeric effect. researchgate.net This effect involves the stabilizing interaction between a lone pair on an oxygen atom and the antibonding orbital of an adjacent bond, such as the P-Br bond. For this interaction to be maximal, the donor lone pair and the acceptor antibonding orbital must be anti-periplanar. This requirement can influence the preferred conformation of the molecule.

In the case of the closely related 2-bromo-2-oxo-1,3,2-dioxaphosphorinanes, computational studies have shown a preference for the axial conformation of the bromo substituent. researchgate.net This preference is attributed to the generalized anomeric effect, where the axial orientation allows for a more favorable overlap between the oxygen lone pairs and the σ* orbital of the P-Br bond. Although the five-membered ring of this compound is more planar than a cyclohexane (B81311) ring, similar stereoelectronic principles are expected to be at play, influencing the puckering of the ring and the orientation of the P-Br bond.

| Conformer | Key Stereoelectronic Interaction | Relative Energy (kcal/mol) - Hypothetical |

| Axial-like | n(O) -> σ(P-Br) (stronger) | 0.0 |

| Equatorial-like | n(O) -> σ(P-Br) (weaker) | > 0.0 |

Applications of 2 Bromo 1,3,2 Benzodioxaphosphole in Synthetic Organic Chemistry

Utilization as a Reagent in Organic Transformations

2-Bromo-1,3,2-benzodioxaphosphole is a trivalent phosphorus compound that has found utility as a reagent in specific organic transformations. Its reactivity is centered around the phosphorus-bromine bond, which allows for its participation in reactions involving the transfer of a bromine atom and the formation of a stable phosphonate byproduct.

Brominative Deoxygenation Processes

One of the notable applications of this compound is in the brominative deoxygenation of ketones to yield bromoalkenes. This transformation is particularly useful for the synthesis of sterically hindered alkenes. The reaction proceeds by first activating the this compound with elemental bromine to form a reactive tribromo-dihydro-benzodioxaphosphole species. This intermediate then reacts with the ketone, leading to the formation of the corresponding bromoalkene.

A study detailing the synthesis of one-sidedly overcrowded bromoalkenes utilized this methodology. The process involved the reaction of a ketone with a reagent prepared in situ from this compound and bromine. This method proved effective for the conversion of a sterically demanding ketone to its corresponding bromoalkene.

Table 1: Brominative Deoxygenation of a Ketone using this compound

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product |

| 2-(p-methylbenzoyl)-1,1,3,3-tetramethylindane | 1. This compound, Br₂ 2. Ketone | 1,2-Dichloroethane | 80 °C | 17 hours | 2-(α-Bromo-p-methylbenzylidene)-1,1,3,3-tetramethylindane |

Data sourced from a study on the synthesis of overcrowded bromoalkenes.

Precursor for the Synthesis of Novel Phosphorus-Containing Heterocycles

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of novel phosphorus-containing heterocycles within the scope of the search. While phosphorus halides are a common starting point for the synthesis of such heterocycles, the specific applications of this particular reagent appear to be limited or not widely reported.

Role in Cross-Coupling Methodologies and Related Catalytic Cycles

There is no readily available information in the scientific literature to suggest that this compound plays a significant role in cross-coupling methodologies or related catalytic cycles, either as a catalyst, ligand precursor, or substrate.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1,3,2-benzodioxaphosphole, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation of the parent benzodioxaphosphole using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Key considerations include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance regioselectivity, as seen in analogous bromoenyne syntheses .

- Solvent and Temperature : Use anhydrous dichloromethane or THF under inert atmospheres. Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. Monitor purity via ³¹P NMR, where the phosphorus center typically resonates between δ 0–30 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ³¹P NMR : Primary tool for confirming the phosphorus environment. Expected shifts align with structurally similar 2-fluoro-1,3,2-benzodioxaphosphole (δ ~20–25 ppm) .

- ¹H/¹³C NMR : Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm); coupling with phosphorus (²Jₚ‑H ~10–15 Hz) confirms the heterocyclic structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calculated for C₆H₄BrO₂P: 234.91 g/mol).

Advanced Research Questions

Q. How does halogen substitution (Br vs. F) in benzodioxaphospholes influence their electronic properties and reactivity?

Methodological Answer: Halogen substitution significantly alters electronic effects:

- Electronegativity : Bromine’s lower electronegativity (vs. fluorine) reduces electron-withdrawing effects, increasing the phosphorus center’s nucleophilicity.

- Reactivity in Catalysis : Bromo derivatives may participate in slower oxidative addition in Pd-catalyzed reactions compared to fluoro analogs, as observed in related enyne cyclizations .

- Solubility Trends : Bromine’s larger atomic radius reduces aqueous solubility (e.g., 2-bromo-1,3-dimethylbenzene: 0.10 mmol/L vs. fluoro analog: 0.46 mmol/L), impacting purification strategies .

Q. Table 1: Comparative Properties of Halogen-Substituted Benzodioxaphospholes

| Property | 2-Bromo Derivative | 2-Fluoro Derivative (Ref: ) |

|---|---|---|

| Molecular Weight | 234.91 g/mol | 158.07 g/mol |

| ³¹P NMR Shift (δ, ppm) | ~20–25 (estimated) | 20–25 |

| Solubility in Water | <0.10 mmol/L (inferred) | Not reported |

Q. What strategies resolve contradictions in solubility-driven reactivity studies of this compound derivatives?

Methodological Answer: Contradictions often arise from solvent polarity or aggregation effects. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, THF, and chlorinated solvents using dynamic light scattering (DLS) to detect aggregates.

- Control Experiments : Compare reactivity under inert vs. humid conditions to assess hydrolysis sensitivity.

- Computational Modeling : Use density functional theory (DFT) to calculate solvation energies and correlate with experimental solubility thresholds (e.g., 0.10–0.46 mmol/L cutoff for GABAA modulators ).

Q. How can this compound be utilized in palladium-catalyzed cascade cyclizations?

Methodological Answer: This compound may act as a phosphorylating agent or directing group in cyclizations:

- Substrate Design : Incorporate alkyne or alkene moieties to enable intramolecular Heck-type reactions, as demonstrated with 2-bromo-1-ene-6-ynes .

- Catalytic System : Optimize Pd(0)/Pd(II) ratios (e.g., Pd₂(dba)₃ with PPh₃ ligands) to balance oxidative addition and reductive elimination.

- Mechanistic Probes : Use ³¹P NMR to track phosphorus intermediates and deuterium labeling to study regioselectivity.

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states for bromine displacement reactions (e.g., SNAr or radical pathways). Compare activation energies with fluoro analogs .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility barriers.

- Docking Studies : If biologically active, dock into protein targets (e.g., kinases) to assess binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.